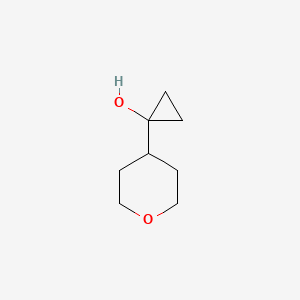
1-(Tetrahydro-2h-pyran-4-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H14O2 It is characterized by a cyclopropane ring attached to a tetrahydropyran moiety, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reduction of esters using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction typically proceeds as follows:
- Add LiAlH4 to a Schlenk flask and flush with argon.
- Add THF and stir the mixture at 0°C.
- Slowly add the ester dropwise over 10 minutes.
- Stir the suspension until the alcohol is fully formed, as indicated by TLC analysis.
- Continue stirring for an additional 20 minutes .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the tetrahydropyran moiety.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Substituted cyclopropane or tetrahydropyran derivatives.
Applications De Recherche Scientifique
1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol exerts its effects depends on its interactions with molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological pathways. The tetrahydropyran moiety can enhance the compound’s stability and solubility, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
1-(Tetrahydro-2H-pyran-4-yl)cyclopropylamine hydrochloride: Similar structure but with an amine group instead of a hydroxyl group.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness: 1-(Tetrahydro-2H-pyran-4-yl)cyclopropan-1-ol is unique due to its combination of a cyclopropane ring and a tetrahydropyran moiety, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
1-(oxan-4-yl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(3-4-8)7-1-5-10-6-2-7/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGVDXSDJPRGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
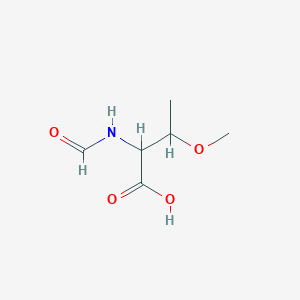
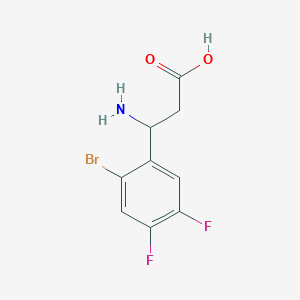

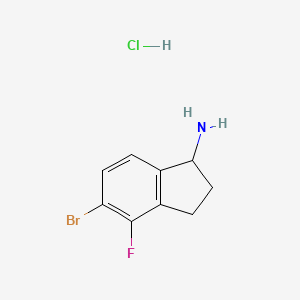



![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)

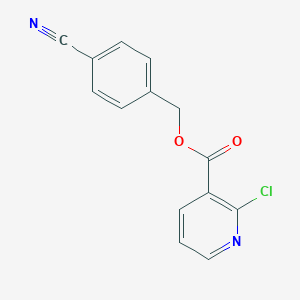

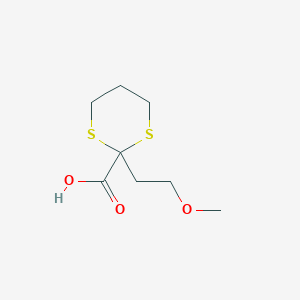

![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
